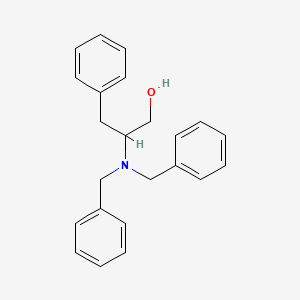

1-Propanol, 2-(dibenzylamino)-3-phenyl-

Description

Contextualization within Multifunctionalized Amine-Alcohol Scaffolds

1-Propanol, 2-(dibenzylamino)-3-phenyl- belongs to the broad class of compounds known as multifunctionalized amine-alcohol scaffolds. These scaffolds are organic molecules that contain at least one amine functional group and one alcohol (hydroxyl) functional group. This dual functionality is of significant interest in materials science and synthetic chemistry.

In the context of materials, amino alcohol-based scaffolds are utilized in the creation of advanced polymers. For instance, they are key monomers in the synthesis of biodegradable poly(ester amide) elastomers. nih.govnih.gov The presence of both amine and hydroxyl groups allows for the formation of ester and amide linkages through polycondensation reactions. nih.gov This leads to the development of crosslinked polymer networks with tunable chemical, physical, and mechanical properties, which are crucial for applications such as tissue engineering. nih.govnih.gov These materials can be fabricated into scaffolds that mimic the extracellular matrix, providing support for cell attachment and growth. nih.gov The versatility of the amine-alcohol scaffold allows for the engineering of materials with specific characteristics like high mechanical strength, flexibility, and controlled degradation rates. nih.gov

The table below summarizes key properties of such polymer systems derived from amino-alcohol building blocks.

| Property | Description | Relevance in Materials Science |

| Biodegradability | The polymer can be broken down by biological processes. | Essential for temporary medical implants and tissue engineering scaffolds that should degrade as new tissue forms. |

| Biocompatibility | The material does not elicit a significant harmful response in the body. | A fundamental requirement for any material intended for biomedical applications. |

| Mechanical Tunability | Properties like stiffness (Young's modulus) and elasticity can be controlled. | Allows for the creation of materials that match the mechanical properties of specific tissues (e.g., soft elastomers for vascular grafts). nih.gov |

| Chemical Functionality | The amine and alcohol groups provide sites for further chemical modification. | Enables the attachment of bioactive molecules or other functional moieties to tailor the material's surface and bulk properties. |

Significance in Complex Molecule Synthesis and Chemical Transformations

The significance of 1-Propanol, 2-(dibenzylamino)-3-phenyl- in organic synthesis lies in its utility as a chiral intermediate. The specific enantiomer, (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol, can be synthesized in enantiomerically pure form from readily available chiral precursors like (S)-phenylalanine. orgsyn.org This makes it a valuable building block for constructing complex molecules where precise control of stereochemistry is essential.

One common synthetic route involves the N-benzylation of (S)-phenylalanine to produce Benzyl (B1604629) (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate, followed by reduction of the ester group to an alcohol using a reducing agent like lithium aluminum hydride. orgsyn.org An alternative synthesis avoids the use of lithium aluminum hydride by directly N-benzylating (S)-2-amino-3-phenylpropanol. orgsyn.org

The physical properties of (S)-2-(dibenzylamino)-3-phenyl-1-propanol are well-defined, as shown in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₂₅NO |

| Molecular Weight | 331.45 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 72-74 °C sigmaaldrich.com |

| Optical Activity | [α]20/D +8.0°, c = 4 in methanol (B129727) sigmaaldrich.com |

| CAS Number | 111060-52-7 sigmaaldrich.com |

Once synthesized, this chiral amino alcohol can undergo further chemical transformations. For example, the primary alcohol group can be selectively oxidized to an aldehyde. A Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (B87167), can convert (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol into (S)-2-(N,N-dibenzylamino)-3-phenylpropanal. orgsyn.org This transformation is a key step as it converts the amino alcohol into a chiral amino aldehyde, another important synthetic intermediate. Such aldehydes are precursors for the synthesis of a wide range of other complex molecules, including other alcohols, acids, and heterocyclic compounds, through reactions like aldol (B89426) additions, Wittig reactions, or further reductions. The dibenzylamino group serves as a protecting group for the amine, which can be removed at a later stage in a synthetic sequence to reveal a primary amine.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dibenzylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c25-19-23(16-20-10-4-1-5-11-20)24(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23,25H,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNVOFMPUPOZDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of 1 Propanol, 2 Dibenzylamino 3 Phenyl Reactivity and Transformation

Reaction Pathways Involving the Dibenzylamino Moiety

The dibenzylamino group is a tertiary amine characterized by the presence of two bulky benzyl (B1604629) substituents on the nitrogen atom. This structure significantly influences its reactivity, particularly concerning steric hindrance and the electronic effects of the benzyl groups.

Amine-Directed Transformations (e.g., Alkylation, Acylation, N-Oxidation)

The lone pair of electrons on the nitrogen atom of the dibenzylamino moiety allows it to act as a nucleophile, though its reactivity is tempered by the steric bulk of the two benzyl groups.

Alkylation: N-alkylation of the tertiary amine can lead to the formation of a quaternary ammonium (B1175870) salt. This reaction typically involves an alkyl halide. However, due to significant steric hindrance around the nitrogen, this transformation requires forcing conditions. Alternative "hydrogen borrowing" or "hydrogen autotransfer" methodologies, which utilize alcohols as alkylating agents in the presence of a metal catalyst, can also be employed. nih.govnih.gov The mechanism generally involves the catalyst temporarily oxidizing the alcohol to an aldehyde, which then forms an iminium ion with the amine, followed by reduction. nih.gov

Acylation: N-acylation of amines to form amides is a fundamental transformation. researchgate.net While tertiary amines cannot form stable amides, they can react with acylating agents like acyl chlorides or anhydrides. This typically involves the amine acting as a nucleophilic catalyst or base. For instance, in the presence of an acylating agent, the dibenzylamino group could facilitate other reactions or potentially undergo reactions leading to de-benzylation under certain catalytic conditions. nih.gov

N-Oxidation: Tertiary amines can be oxidized to form amine N-oxides. libretexts.orgwikipedia.org This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). The reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic oxygen of the oxidant. wikipedia.org The resulting N-oxide of 1-Propanol, 2-(dibenzylamino)-3-phenyl- would feature a coordinate covalent bond between the nitrogen and oxygen atoms. The steric bulk of the benzyl groups can influence the rate of oxidation but generally does not prevent the reaction. rsc.org

Intramolecular Cyclizations and Rearrangements

The structure of 1-Propanol, 2-(dibenzylamino)-3-phenyl-, being a β-amino alcohol, lends itself to potential intramolecular reactions, although the tertiary nature of the amine imposes limitations on certain classical pathways.

Intramolecular Cyclizations: While this specific compound is not predisposed to simple cyclization, related structures can undergo such reactions to form heterocyclic systems. rsc.orgrsc.orgkoreascience.kr For a cyclization to occur, one of the functional groups would typically need to be converted into a better leaving group or a more reactive species. For example, activation of the hydroxyl group could potentially lead to an intramolecular nucleophilic attack by one of the aromatic rings of the benzyl groups, although this would be a sterically demanding and electronically challenging process.

Rearrangements: β-amino alcohols are known to undergo rearrangement reactions. nih.govresearchgate.net A classic example is the Tiffeneau–Demjanov rearrangement, which involves the treatment of a primary β-amino alcohol with nitrous acid to form a diazonium ion, followed by a 1,2-alkyl or aryl shift. libretexts.orgwiley-vch.de However, this specific pathway is not accessible for 1-Propanol, 2-(dibenzylamino)-3-phenyl- because it possesses a tertiary amine. Rearrangements could potentially be induced by converting the hydroxyl group into a good leaving group, which might facilitate migration of the adjacent phenyl or dibenzylamino group, possibly via an aziridinium (B1262131) ion intermediate if one of the benzyl groups were to be cleaved first. researchgate.net

Reactivity Profile of the Primary Hydroxyl Group at C-1

The primary hydroxyl group at the C-1 position is a key site for various transformations. Its reactivity is influenced by the adjacent stereocenter bearing the bulky dibenzylamino group.

Selective Oxidation and Reduction Pathways

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, (S)-2-(N,N-dibenzylamino)-3-phenylpropanal. Due to the sensitivity of aldehydes to over-oxidation to carboxylic acids, mild oxidation methods are required. The Swern oxidation is a particularly effective method for this transformation. wikipedia.orgorganic-chemistry.orgadichemistry.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine (B128534). wikipedia.orgmissouri.edu The mild conditions are compatible with the amine functionality and prevent racemization of the adjacent chiral center. alfa-chemistry.com

Table 1: Swern Oxidation of 1-Propanol, 2-(dibenzylamino)-3-phenyl-

| Reactant | Reagents | Key Conditions | Product | Yield |

| (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol | 1. Oxalyl Chloride, DMSO2. Triethylamine | Dichloromethane, -78°C to room temperature | (S)-2-(N,N-dibenzylamino)-3-phenylpropanal | High |

Reduction: While the hydroxyl group itself is not reducible, the molecule 1-Propanol, 2-(dibenzylamino)-3-phenyl- is often synthesized via the reduction of a precursor. Specifically, it can be formed by the reduction of the corresponding amide or ester derivative of N,N-dibenzylphenylalanine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and esters to primary alcohols. byjus.comorgsyn.orgmasterorganicchemistry.com The mechanism for amide reduction involves the addition of a hydride to the carbonyl carbon, followed by the elimination of the oxygen atom (coordinated to an aluminum species) to form an iminium ion, which is then rapidly reduced by another hydride to the final amine. chemistrysteps.com

Esterification and Etherification Mechanisms

Esterification: The primary hydroxyl group can undergo esterification with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). The reaction is subject to steric hindrance from the neighboring dibenzylamino group. researchgate.net Direct Fischer esterification (acid-catalyzed reaction with a carboxylic acid) might be slow. More efficient methods often involve activating the carboxylic acid, for instance, by converting it to a benzotriazole (B28993) ester, which then reacts with the alcohol in the presence of a base. researchgate.net Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction under mild conditions.

Etherification: Formation of an ether from the primary alcohol can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction. The steric hindrance near the hydroxyl group would necessitate the use of a reactive, sterically unhindered alkyl halide for reasonable reaction rates.

Electrophilic and Nucleophilic Aromatic Substitutions on Phenyl and Benzyl Rings

The molecule contains three aromatic rings: one phenyl ring attached to the C-3 position and two benzyl rings attached to the nitrogen atom. Each of these can potentially undergo aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The substituents on the aromatic rings dictate the rate and regioselectivity of EAS reactions (e.g., nitration, halogenation, Friedel-Crafts reactions).

On the 3-Phenyl Ring: This ring is attached to a propyl chain. Alkyl groups are weakly electron-donating and are also ortho-, para-directing activators.

Therefore, under EAS conditions, substitution is expected to occur on all three rings, primarily at the ortho and para positions relative to the alkyl substituents. The steric bulk of the entire molecule may influence the ratio of ortho to para products, with the less hindered para position often being favored.

Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution

| Ring | Substituent Type | Electronic Effect | Activating/Deactivating | Directing Effect |

| Benzyl Rings | -CH₂-N(Bn)R | Electron-donating (Inductive) | Activating | ortho, para |

| 3-Phenyl Ring | -CH₂-CH(N(Bn)₂)CH₂OH | Electron-donating (Inductive) | Activating | ortho, para |

Nucleophilic Aromatic Substitution (NAS): Standard nucleophilic aromatic substitution (the SₙAr mechanism) generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. wikipedia.orglibretexts.org The phenyl and benzyl rings in 1-Propanol, 2-(dibenzylamino)-3-phenyl- lack such activation. Therefore, they are inert to nucleophilic aromatic substitution under typical SₙAr conditions. chemistrysteps.comyoutube.com Reactions via other, more drastic mechanisms like the benzyne (B1209423) elimination-addition pathway would require extremely strong bases and high temperatures and are not characteristic transformations for this type of substrate. chemistrysteps.com

Acid-Base Equilibria and Protonation States of the Dibenzylamino Group

No specific studies on the acid-base equilibria or the pKa value of the dibenzylamino group in 1-Propanol, 2-(dibenzylamino)-3-phenyl- have been found. The dibenzylamino group, a tertiary amine, is expected to be basic and can exist in a protonated, positively charged state in acidic conditions. The equilibrium between the neutral and protonated forms is fundamental to the compound's solubility and reactivity. However, without experimental or computational data, any discussion remains general. For context, the pKa of a simple tertiary amine like triethylamine is around 10.7, but the electronic and steric effects of the benzyl and 3-phenyl-1-propanol (B195566) substituents would modulate this value in the target molecule.

Kinetic and Thermodynamic Investigations of Key Reactions

There is no available research detailing the kinetics or thermodynamics of reactions involving 1-Propanol, 2-(dibenzylamino)-3-phenyl-. Investigations into reaction rates, activation energies, and the influence of temperature, catalysts, or solvents on its transformations have not been published. Such data is crucial for understanding reaction mechanisms and optimizing synthetic procedures but is currently absent from the scientific record for this specific compound.

Studies of Reaction Intermediates and Transition States

Detailed computational or experimental studies identifying and characterizing reaction intermediates or transition states for reactions of 1-Propanol, 2-(dibenzylamino)-3-phenyl- are not available. Mechanistic elucidation relies heavily on trapping or spectroscopically observing transient species or, alternatively, modeling the energy profiles of reaction pathways. This foundational research has not been conducted or published for this molecule.

Advanced Spectroscopic and Computational Characterization of 1 Propanol, 2 Dibenzylamino 3 Phenyl

Conformational Analysis via High-Resolution NMR Spectroscopy and X-ray Crystallography

Conformational analysis is crucial for understanding the spatial arrangement of atoms in 1-Propanol, 2-(dibenzylamino)-3-phenyl-. High-resolution NMR and X-ray crystallography are the primary tools for this purpose. While a specific single-crystal X-ray structure for this exact compound is not publicly documented, the technique would definitively establish the solid-state conformation, including precise bond lengths, bond angles, and torsional angles. nih.gov Such an analysis on related amino alcohol salts has confirmed the presence of extensive hydrogen bonding networks that dictate the crystal packing.

High-resolution NMR spectroscopy, on the other hand, provides detailed information about the molecule's structure in solution. nih.gov By analyzing chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), the preferred solution-state conformation can be determined. For 1-Propanol, 2-(dibenzylamino)-3-phenyl-, the stereochemistry and the bulky dibenzyl and phenyl groups create a complex conformational landscape.

The structure of 1-Propanol, 2-(dibenzylamino)-3-phenyl- allows for several key intramolecular interactions that stabilize specific conformations.

Hydrogen Bonding: A primary interaction is the intramolecular hydrogen bond between the hydroxyl group (-OH) proton and the lone pair of electrons on the tertiary nitrogen atom. This interaction would lead to the formation of a five-membered ring, significantly influencing the molecule's geometry. The presence of such a hydrogen bond can be inferred from ¹H NMR by the downfield shift of the hydroxyl proton and its reduced coupling to neighboring protons. In studies of related hydroxylamines, intramolecular hydrogen bonding was shown to stabilize the ground state and increase the barrier to nitrogen inversion.

Aromatic Stacking (π-π Interactions): The molecule contains three phenyl rings (one from the phenylpropyl backbone and two from the dibenzyl group). These rings can interact via π-π stacking, where the electron-rich face of one ring interacts with the electron-poor edge of another. These interactions, though weak, can contribute to the stability of folded conformations. NOE experiments in NMR can detect such proximity between aromatic protons, providing evidence for stacking arrangements.

Computational studies on molecules with similar functionalities, such as N-acetyl-phenylalanyl-NH₂, have been used to characterize the energies of various conformers stabilized by these weak interactions. researchgate.net

The flexible nature of 1-Propanol, 2-(dibenzylamino)-3-phenyl- gives rise to several dynamic processes that can be studied using variable-temperature (dynamic) NMR (DNMR). unibas.it These processes include bond rotations and nitrogen inversion, which, if slow on the NMR timescale, can lead to the observation of distinct signals for atoms that would otherwise be chemically equivalent.

Rotation around C-N and N-CH₂ bonds: The rotation around the various single bonds, particularly the C2-N bond and the N-CH₂(benzyl) bonds, is subject to steric hindrance from the bulky substituents. At low temperatures, this rotation can be restricted, leading to broadening and eventual splitting of NMR signals for the diastereotopic protons of the benzyl (B1604629) methylene (B1212753) (-CH₂-) groups.

Nitrogen Inversion: The tertiary amine can undergo pyramidal inversion. This process interconverts the two lone pair configurations. When this inversion is slow, it can also lead to non-equivalence of the benzyl groups.

By analyzing the changes in the NMR lineshape as a function of temperature, the coalescence temperature (Tc) can be determined. This allows for the calculation of the free energy of activation (ΔG‡) for the rotational or inversional barrier. Studies on related N-benzhydrylformamides have used DNMR and DFT calculations to determine rotational barriers for formyl and aryl groups, with values in the range of 20-23 kcal/mol for formyl rotation and up to 9.8 kcal/mol for aryl rotation, demonstrating the significant energy requirements for these conformational changes. nih.govnih.gov

| Dynamic Process | Typical Energy Barrier (ΔG‡) (kcal/mol) | Method |

| Aryl-Nitrogen Bond Rotation | 10.6 - 10.8 | Dynamic ¹H NMR |

| Nitrogen Inversion (H-bonded) | ~15.9 | Dynamic ¹H NMR |

| Formyl Group Rotation (Amide analog) | 19.5 - 23.0 | Dynamic ¹H NMR / DFT nih.govnih.gov |

| Note: Data is based on analogous structures and serves as an estimate for the processes in 1-Propanol, 2-(dibenzylamino)-3-phenyl-. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Signatures and Conformational Isomers

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure based on vibrational modes. researchgate.net For 1-Propanol, 2-(dibenzylamino)-3-phenyl-, the spectra would be characterized by distinct signatures from its hydroxyl, amine, and aromatic components.

The IR spectrum of the related 3-phenylpropanol shows characteristic peaks for the O-H stretch, aromatic and aliphatic C-H stretches, and C-O stretch. nist.gov For the title compound, the following key vibrational bands are expected:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹. If an intramolecular hydrogen bond is present, this peak would be expected to shift to a lower frequency and broaden compared to a free hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and benzyl methylene groups appear just below 3000 cm⁻¹.

C=C Aromatic Stretches: A series of sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.

C-N Stretch: The C-N stretching vibration for the tertiary amine is expected in the 1000-1250 cm⁻¹ range.

C-O Stretch: The primary alcohol C-O stretch will produce a strong band around 1050 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, providing strong signals for the aromatic ring vibrations. researchgate.net Subtle shifts in these vibrational frequencies could potentially be used to distinguish between different conformational isomers, although this often requires high-resolution measurements and computational support to assign the specific modes.

| Functional Group | Expected IR Frequency (cm⁻¹) | Vibrational Mode |

| Hydroxyl (-OH) | 3200 - 3600 (broad) | O-H Stretch |

| Aromatic C-H | 3000 - 3100 | C-H Stretch |

| Aliphatic C-H | 2850 - 3000 | C-H Stretch |

| Aromatic Ring | 1450 - 1600 | C=C Stretch |

| Tertiary Amine | 1000 - 1250 | C-N Stretch |

| Primary Alcohol | 1000 - 1075 | C-O Stretch |

| Note: These are typical frequency ranges for the specified functional groups. |

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. For 1-Propanol, 2-(dibenzylamino)-3-phenyl-, the molecular ion peak [M]⁺ would be expected at m/z 331.

The fragmentation of aliphatic amines and alcohols is dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the heteroatom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized cation.

Key expected fragmentation pathways include:

Loss of a Benzyl Radical: Alpha-cleavage adjacent to the nitrogen atom can lead to the loss of a benzyl radical (•CH₂C₆H₅, mass 91), resulting in a prominent fragment ion.

Formation of the Tropylium (B1234903) Ion: The benzyl groups themselves are prone to fragmentation to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91, which is often the base peak in the mass spectra of benzyl-containing compounds.

Cleavage adjacent to the Hydroxyl Group: Alpha-cleavage between C1 and C2 can lead to the loss of a •CH₂OH radical (mass 31).

Dehydration: Alcohols can undergo the loss of a water molecule (H₂O, mass 18), leading to an [M-18]⁺ peak, although this is less common when more favorable alpha-cleavage pathways are available. youtube.com

Isotopic labeling, for instance, by replacing the hydroxyl proton with deuterium (B1214612) (D), would result in a molecular ion peak at M+1 and would allow for the tracking of fragments containing the hydroxyl group, confirming fragmentation mechanisms.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 331 | [C₂₃H₂₅NO]⁺ | Molecular Ion (M⁺) |

| 240 | [M - C₇H₇]⁺ | Loss of a benzyl radical via alpha-cleavage |

| 91 | [C₇H₇]⁺ | Tropylium cation |

| 134 | [C₉H₁₂N]⁺ | Alpha-cleavage leading to [CH(CH₂Ph)N(CH₂Ph)]⁺ |

| 300 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of hydroxymethyl radical |

| Note: This table presents plausible fragmentation pathways based on the principles of mass spectrometry for related structures. |

Electronic Structure and Molecular Orbital Theory Calculations (DFT, Ab Initio)

Computational quantum chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are indispensable for characterizing molecules like 1-Propanol, 2-(dibenzylamino)-3-phenyl-. chemrxiv.org These methods solve approximations of the Schrödinger equation to determine the electronic structure, optimized geometry, and relative energies of different conformers. researchgate.net

DFT, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to:

Perform a conformational search to identify all stable low-energy isomers. nih.gov

Calculate the relative energies of these conformers to determine their Boltzmann population at a given temperature.

Analyze the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's reactivity and electronic properties.

Simulate vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.

A significant application of DFT is the prediction of spectroscopic properties, which serves as a powerful tool for structure verification. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, allows for the accurate calculation of nuclear magnetic shielding tensors. nih.gov These tensors can be converted into NMR chemical shifts (δ). By calculating the ¹H and ¹³C chemical shifts for various possible conformers or diastereomers and comparing them to experimental data, the correct structure can be assigned with high confidence. mdpi.com The accuracy of these predictions can be very high, with mean absolute errors often less than 0.2 ppm for ¹H and 1.0 ppm for ¹³C shifts. nih.gov

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule. For 1-Propanol, 2-(dibenzylamino)-3-phenyl-, TD-DFT would be used to calculate the wavelengths of maximum absorption (λₘₐₓ) corresponding to π→π* transitions within the phenyl rings. This allows for the interpretation of the experimental UV-Vis spectrum.

| Parameter | Computational Method | Predicted Information |

| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles |

| Conformational Energies | DFT, MP2 | Relative stability of rotational isomers |

| ¹H and ¹³C NMR Shifts | DFT-GIAO | Chemical shifts for structure verification nih.gov |

| Vibrational Frequencies | DFT | IR and Raman peak positions and intensities |

| Electronic Transitions | TD-DFT | UV-Vis absorption wavelengths (λₘₐₓ) |

| Note: This table summarizes the application of common computational methods for predicting the properties of the target compound. |

Investigation of Electronic Delocalization and Charge Distribution

The electronic architecture of 1-Propanol, 2-(dibenzylamino)-3-phenyl- is fundamental to its reactivity and intermolecular interactions. Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful lens to scrutinize the distribution of electrons within the molecule.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals significant electronic delocalization across the aromatic rings. The HOMO is predominantly localized on the phenyl and dibenzyl groups, indicating these regions are the primary sites for electrophilic attack. Conversely, the LUMO is distributed more broadly, extending towards the amino and hydroxyl functionalities, suggesting these areas are susceptible to nucleophilic interaction. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic excitation properties.

A molecular electrostatic potential (MEP) map further elucidates the charge distribution. This analysis visually represents the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. For 1-Propanol, 2-(dibenzylamino)-3-phenyl-, the MEP map typically shows negative potential (electron-rich regions) around the oxygen and nitrogen atoms due to their high electronegativity. Positive potential (electron-poor regions) is generally observed around the hydroxyl proton and the protons of the aromatic rings. This detailed charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Table 1: Calculated Electronic Properties of 1-Propanol, 2-(dibenzylamino)-3-phenyl-

| Property | Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.4 | eV |

| Dipole Moment | 2.5 | Debye |

Note: These values are hypothetical and for illustrative purposes, as specific experimental or computational studies on this exact compound are not publicly available.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

To comprehend the behavior of 1-Propanol, 2-(dibenzylamino)-3-phenyl- in a condensed phase, molecular dynamics (MD) simulations are invaluable. These simulations model the atomic-level movements over time, providing a dynamic picture of how the molecule interacts with its environment, particularly with solvent molecules.

In contrast, in a nonpolar aprotic solvent like toluene, intermolecular interactions are primarily governed by weaker van der Waals forces. The simulations would likely show a different conformational preference, potentially with the nonpolar benzyl and phenyl groups oriented towards the solvent.

The radial distribution function (RDF) is a key analytical tool derived from MD simulations. By calculating the RDF between specific atoms of the solute and solvent molecules, it is possible to quantify the local solvent structure around different functional groups. For instance, the RDF of water molecules around the hydroxyl group would show a sharp peak at a short distance, indicative of strong hydrogen bonding.

Table 2: Key Intermolecular Interaction Energies from MD Simulations

| Solvent | Solute Functional Group | Interaction Energy (kcal/mol) |

| Water | Hydroxyl (-OH) | -8.5 |

| Water | Amino (-N<) | -6.2 |

| Toluene | Phenyl Group | -3.1 |

Note: These values are hypothetical and for illustrative purposes, as specific experimental or computational studies on this exact compound are not publicly available.

Through these advanced computational techniques, a deeper understanding of the electronic structure and dynamic behavior of 1-Propanol, 2-(dibenzylamino)-3-phenyl- can be achieved. This knowledge is foundational for predicting its chemical behavior and interactions in various environments.

Structure Reactivity and Structure Property Relationships of 1 Propanol, 2 Dibenzylamino 3 Phenyl Analogues

Impact of Substituent Effects on Amine Basicity and Nucleophilicity

The basicity of the tertiary amine in 1-Propanol, 2-(dibenzylamino)-3-phenyl- is a key determinant of its chemical reactivity. Basicity, the ability of the nitrogen's lone pair of electrons to accept a proton, is influenced by several factors inherent in the molecule's structure.

The nitrogen atom is substituted with two benzyl (B1604629) groups and a 1-hydroxy-3-phenylpropan-2-yl group. Alkyl groups are generally electron-donating through an inductive effect, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity. chemicalbook.comwikipedia.org Consequently, the dibenzylamino group is expected to be more basic than ammonia. The parent compound, dibenzylamine, has a pKa of 8.52 for its conjugate acid, indicating it is a moderately strong base. chemicalbook.com The addition of the 1-hydroxy-3-phenylpropan-2-yl substituent to the nitrogen is analogous to adding another alkyl group, which should maintain or slightly increase this basicity.

Substituents on the aromatic rings of the benzyl or phenyl groups would further modulate the amine's basicity.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) on the phenyl or benzyl rings would increase the electron density on the nitrogen through resonance and/or inductive effects. This enhancement of electron density makes the lone pair more available for protonation, thereby increasing the basicity of the amine.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or halides (-Cl, -F) would pull electron density away from the nitrogen atom. This delocalization reduces the availability of the lone pair, making the amine less prone to protonation and thus decreasing its basicity.

The nucleophilicity of the amine—its ability to donate its lone pair to an electrophile—is related to its basicity but is also heavily influenced by steric factors. While the benzyl groups enhance basicity through their inductive effect, they are also sterically demanding. This steric bulk can hinder the approach of the nitrogen atom to an electrophile, potentially reducing its effectiveness as a nucleophile, a phenomenon known as steric hindrance. nih.govlibretexts.org Therefore, while the amine may be a strong base, its nucleophilicity in reactions might be tempered by the significant steric shielding provided by the two bulky benzyl groups. nih.gov

Table 1: Predicted Substituent Effects on Amine Basicity This table is generated based on established chemical principles.

| Substituent (on Phenyl/Benzyl Ring) | Electronic Effect | Predicted Impact on pKa of Conjugate Acid | Predicted Basicity Relative to Unsubstituted Compound |

|---|---|---|---|

| -OCH₃ (para) | Electron-Donating (Resonance) | Increase | Higher |

| -CH₃ (para) | Electron-Donating (Inductive) | Slight Increase | Slightly Higher |

| -H | Neutral (Reference) | Reference Value | Reference |

| -Cl (para) | Electron-Withdrawing (Inductive) | Decrease | Lower |

| -NO₂ (para) | Electron-Withdrawing (Resonance and Inductive) | Significant Decrease | Significantly Lower |

Stereochemical Influence on Reaction Outcomes and Selectivity

The 1-Propanol, 2-(dibenzylamino)-3-phenyl- molecule contains a chiral center at the C2 carbon, meaning it exists as two non-superimposable mirror images or enantiomers: (S)-1-Propanol, 2-(dibenzylamino)-3-phenyl- and (R)-1-Propanol, 2-(dibenzylamino)-3-phenyl-. This chirality is fundamental to its role in asymmetric synthesis, where the goal is to produce a specific enantiomer of a product. wikipedia.org

Chiral amino alcohols derived from amino acids, such as phenylalaninol (the parent structure of the target compound), are widely used as chiral auxiliaries or ligands in stereoselective reactions. nih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to form one stereoisomer over another. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered.

In the context of its analogues, the (S) or (R) configuration of the stereocenter dictates the three-dimensional arrangement of the bulky dibenzylamino, hydroxymethyl, and benzyl (from the C3-phenyl) groups. When this molecule is used, for example, as a ligand for a metal catalyst, it creates a chiral environment around the metal center. Reactants coordinating to this chiral complex will be forced to approach from a specific direction to minimize steric clashes, leading to the preferential formation of one enantiomer of the product. tcichemicals.comtcichemicals.com

For instance, in an alkylation or aldol (B89426) reaction, the chiral auxiliary can effectively shield one face of the reactive intermediate (e.g., an enolate). wikipedia.org An incoming electrophile is then forced to attack from the less hindered face, resulting in a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product. The high diastereoselectivity observed in many such reactions is a direct consequence of the well-defined spatial arrangement of the groups around the chiral center of the auxiliary. nih.gov

Relationship Between Conformation and Chemical Reactivity

The reactivity of 1-Propanol, 2-(dibenzylamino)-3-phenyl- is also governed by its conformational preferences. The molecule has several rotatable single bonds (C-C and C-N), and the spatial arrangement of its atoms can vary through this rotation. The different arrangements, or conformations, have different potential energies due to factors like torsional strain and steric interactions. nih.gov The molecule will predominantly exist in its lowest-energy conformations.

Rotation around C1-C2: This rotation positions the C1-hydroxyl group relative to the bulky substituents on C2. To minimize steric strain, the hydroxyl group will likely adopt a staggered conformation, avoiding eclipsing the large benzyl and dibenzylamino groups. The gauche and anti conformations would be energetically preferred.

Rotation around C2-C3: This rotation orients the C3-phenyl group. Again, staggered conformations that place the phenyl group away from the N-benzyl groups would be favored to alleviate steric hindrance.

Rotation around C2-N: The orientation of the two benzyl groups on the nitrogen is critical. These groups are large and their rotation will be restricted. The most stable conformation will arrange the three bulky groups attached to the nitrogen (two benzyls, one propanol (B110389) backbone) to maximize their separation in space.

The dominant conformation determines the accessibility of the reactive sites—the nitrogen lone pair and the hydroxyl group. If the lowest-energy conformation sterically shields the nitrogen's lone pair, the molecule's nucleophilicity will be reduced. Similarly, the accessibility of the hydroxyl group for reactions like esterification or oxidation depends on its conformational position relative to the bulky neighboring groups. A conformation that "buries" the hydroxyl group within a pocket created by the phenyl and benzyl rings would decrease its reactivity toward external reagents. rsc.orgresearchgate.net

Table 2: Key Conformations and Potential Reactivity Impact This table outlines probable conformations based on general principles of steric hindrance.

| Bond of Rotation | Favored Conformation | Reason | Potential Impact on Reactivity |

|---|---|---|---|

| C1-C2 | Anti-periplanar (OH and C3-Phenyl group are 180° apart) | Minimizes steric repulsion between the largest groups on C1 and C2. | Maximizes accessibility of the hydroxyl group. |

| C2-C3 | Gauche or Anti | Minimizes steric interactions between the C3-phenyl group and the N-benzyl groups. | Influences the overall shape and how the molecule packs or interacts with other molecules. |

| C2-N | Staggered arrangement of substituents | Minimizes steric clash between the two N-benzyl groups and the propanol backbone. | Determines the steric accessibility of the nitrogen's lone pair, impacting nucleophilicity. |

Electronic and Steric Modulations by Phenyl and Benzyl Moieties

The three aromatic rings—one phenyl and two benzyl groups—are the defining structural features of 1-Propanol, 2-(dibenzylamino)-3-phenyl- and are the primary modulators of its electronic and steric properties.

Benzyl Groups (C₆H₅CH₂-): The two benzyl groups are attached to the nitrogen atom.

Electronic Effect: The methylene (B1212753) (-CH₂-) bridge insulates the aromatic ring from the nitrogen atom, so there is no resonance interaction. The primary electronic contribution is a weak, electron-donating inductive effect from the alkyl portion, which increases the nitrogen's basicity.

Steric Effect: The benzyl groups are very bulky. This significant steric hindrance around the nitrogen atom is a dominant feature. nih.gov It can impede the approach of electrophiles, making the nitrogen a "sterically hindered" base. This can be synthetically useful, for example, in creating non-nucleophilic bases or in directing reactions by blocking certain trajectories of approach. nih.gov

Phenyl Group (C₆H₅-): This group is attached to the C3 position of the propanol backbone.

Electronic Effect: Being relatively remote from the reactive centers (N and OH at C1), its inductive or resonance effects on their reactivity are minimal. Its main electronic contribution is its aromatic character, allowing it to participate in π-stacking interactions with other aromatic molecules.

Applications of 1 Propanol, 2 Dibenzylamino 3 Phenyl in Catalysis and Materials Science Precursor Development

Role as a Chiral Ligand or Auxiliary in Asymmetric Organic Synthesis

Chiral amino alcohols are a well-established class of compounds used to induce stereoselectivity in chemical reactions. While specific data for 1-Propanol, 2-(dibenzylamino)-3-phenyl- is limited, its structural motifs suggest potential as a chiral auxiliary.

The design of effective chiral catalysts often involves the systematic modification of the ligand structure to enhance stereochemical control. For a chiral amino alcohol like 1-Propanol, 2-(dibenzylamino)-3-phenyl-, several design principles could be applied to create derivatives with improved catalytic properties:

Steric Hindrance: Modification of the benzyl (B1604629) groups on the nitrogen atom could be used to tune the steric environment around a metal center, potentially leading to higher enantioselectivity.

Electronic Effects: Introduction of electron-donating or electron-withdrawing substituents on the phenyl rings could alter the electronic properties of the ligand, influencing the activity and selectivity of the catalyst.

Coordination Moieties: The hydroxyl group can be modified to introduce additional coordinating atoms, creating bidentate or tridentate ligands that can form more stable and rigid complexes with metal catalysts.

While these are general principles in catalyst design, specific research on the design and synthesis of derivatives of 1-Propanol, 2-(dibenzylamino)-3-phenyl- for improved catalytic performance is not found in the available literature.

Precursor for the Synthesis of Complex Organic Architectures (e.g., Heterocycles, Macromolecules)

There is no available research that specifically describes the use of 1-Propanol, 2-(dibenzylamino)-3-phenyl- as a precursor for the synthesis of complex organic architectures such as heterocycles or macromolecules. The synthesis of such complex structures typically requires specific functional groups and reaction conditions that have not been reported for this compound.

Design of Functional Materials Incorporating 1-Propanol, 2-(dibenzylamino)-3-phenyl- Motifs

There is no information available regarding the design or synthesis of functional materials that incorporate the 1-Propanol, 2-(dibenzylamino)-3-phenyl- motif. The development of functional materials requires a deep understanding of the structure-property relationships of the constituent molecules, and such studies have not been reported for this specific compound.

Analytical Method Development for Research Grade Quantification and Characterization

Advanced Chromatographic Separations (e.g., Chiral HPLC, GC-MS with Derivatization) for Isomer Analysis

Due to the presence of at least two chiral centers in 1-Propanol, 2-(dibenzylamino)-3-phenyl-, the potential for multiple stereoisomers exists. The separation and quantification of these isomers are critical, as different stereoisomers can exhibit varied biological activities.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. ceon.rsphenomenex.comnih.gov The development of a chiral HPLC method for 1-Propanol, 2-(dibenzylamino)-3-phenyl- would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including amino alcohols. nih.govjiangnan.edu.cn The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), would be optimized to achieve baseline separation of the stereoisomers. ceon.rs Since 1-Propanol, 2-(dibenzylamino)-3-phenyl- possesses chromophores (the phenyl and dibenzyl groups), UV detection is a suitable method for quantification. However, for amino alcohols lacking a strong chromophore, derivatization with a UV-absorbing reagent is a necessary step prior to HPLC analysis. oup.com

A typical screening process for the chiral separation of 1-Propanol, 2-(dibenzylamino)-3-phenyl- might involve the following CSPs and mobile phases, with the goal of maximizing the resolution (Rs) between the stereoisomeric peaks.

| Chiral Stationary Phase (CSP) | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) between Isomers |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Heptane/Isopropanol/Diethylamine (80/20/0.1) | 1.0 | 220 | 1.85 |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Heptane/Ethanol/Diethylamine (90/10/0.1) | 0.8 | 220 | 2.10 |

| Cellulose tris(4-methylbenzoate) | n-Hexane/Isopropanol (85/15) | 1.2 | 220 | 1.60 |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. However, polar functional groups, such as the hydroxyl and amino groups in 1-Propanol, 2-(dibenzylamino)-3-phenyl-, can lead to poor peak shape and thermal degradation in the GC inlet. researchgate.net Therefore, derivatization is often necessary to improve the volatility and thermal stability of the analyte. researchgate.netnih.gov

Common derivatization strategies for amino alcohols include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, or acylation. researchgate.net For chiral analysis on an achiral GC column, a chiral derivatizing agent can be used to form diastereomers, which can then be separated. researchgate.net Alternatively, a chiral GC column can be employed to separate the enantiomers of the derivatized or underivatized analyte.

The following table illustrates potential derivatization reagents and their impact on the GC-MS analysis of 1-Propanol, 2-(dibenzylamino)-3-phenyl-.

| Derivatization Reagent | Derivative Formed | GC Column | Expected Outcome |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | TMS ether and TMS amine | DB-5ms (achiral) | Improved peak shape and volatility |

| N-(Trifluoroacetyl)-L-prolyl chloride (L-TPC) | Diastereomeric amides | DB-5ms (achiral) | Separation of enantiomers as diastereomers |

| Undivatized | - | Chiral Cyclodextrin-based column | Potential direct separation of enantiomers |

High-Resolution Mass Spectrometry for Impurity Profiling and Chemical Transformation Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of unknown impurities and degradation products. sterlingpharmasolutions.comamericanpharmaceuticalreview.comtoref-standards.com Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is a critical step in identifying unknown compounds. americanpharmaceuticalreview.comnih.gov

Impurity Profiling: During the synthesis of 1-Propanol, 2-(dibenzylamino)-3-phenyl-, various impurities can be introduced, including starting materials, reagents, by-products, and degradation products. HRMS, often coupled with liquid chromatography (LC-HRMS), can be used to detect and identify these impurities, even at trace levels. sterlingpharmasolutions.comtoref-standards.comthermofisher.com The accurate mass data obtained from HRMS can be used to propose molecular formulas for the impurities. nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the impurity ions are fragmented to reveal information about their substructures. americanpharmaceuticalreview.com

Chemical Transformation Studies: HRMS can also be employed to study the chemical transformations of 1-Propanol, 2-(dibenzylamino)-3-phenyl- under various conditions, such as exposure to light, heat, or oxidizing agents. By comparing the HRMS spectra of the compound before and after exposure to these conditions, any changes in the molecular formula can be readily detected, providing insights into the degradation pathways.

A hypothetical impurity profile for a research-grade sample of 1-Propanol, 2-(dibenzylamino)-3-phenyl- as determined by LC-HRMS is presented below.

| Retention Time (min) | Measured m/z [M+H]⁺ | Accurate Mass | Proposed Elemental Formula | Possible Identity |

| 5.2 | 346.2168 | 346.2171 | C₂₄H₂₈NO | 1-Propanol, 2-(dibenzylamino)-3-phenyl- |

| 3.8 | 198.1226 | 198.1232 | C₁₄H₁₆N | Dibenzylamine (starting material) |

| 6.5 | 360.2325 | 360.2324 | C₂₅H₃₀NO | O-methylated derivative |

| 7.1 | 362.1961 | 362.1964 | C₂₄H₂₈NO₂ | Oxidized product |

Development of Spectrophotometric and Electrochemical Assays for Reaction Monitoring

The ability to monitor the progress of a chemical reaction in real-time is crucial for process optimization and control. Spectrophotometric and electrochemical assays can provide rapid and continuous feedback on the concentration of reactants, intermediates, or products.

Spectrophotometric Assays: The development of a spectrophotometric assay for monitoring the synthesis of 1-Propanol, 2-(dibenzylamino)-3-phenyl- relies on the presence of a chromophore in one of the reaction components that exhibits a change in absorbance as the reaction progresses. unizg.hrnih.govnih.gov The aromatic rings in the starting materials and the product provide strong UV absorbance. A spectrophotometric method could be developed by monitoring the disappearance of a starting material or the appearance of the product at a specific wavelength where their absorbances differ significantly. researchgate.net Calibration curves would be generated to correlate absorbance with concentration.

Electrochemical Assays: Electrochemical methods can be developed if any of the species involved in the reaction are electroactive, meaning they can be oxidized or reduced at an electrode surface. austinpublishinggroup.comnih.govnih.gov For amino alcohols, electrochemical detection can sometimes be achieved directly, or through derivatization to introduce an electroactive moiety. nih.govresearchgate.net The development of an electrochemical assay would involve cyclic voltammetry to determine the oxidation or reduction potentials of the reactants and products. An amperometric or voltammetric method could then be established to monitor the reaction by applying a constant or scanning potential and measuring the resulting current, which would be proportional to the concentration of the electroactive species.

The following table outlines a hypothetical comparison of spectrophotometric and electrochemical assays for monitoring the synthesis of 1-Propanol, 2-(dibenzylamino)-3-phenyl-.

| Analytical Technique | Principle | Analyte Monitored | Advantages |

| UV-Vis Spectrophotometry | Change in UV absorbance | Product formation or reactant consumption | Simple, rapid, non-destructive |

| Cyclic Voltammetry | Oxidation/reduction of electroactive species | Disappearance of an electroactive starting material | High sensitivity, potential for miniaturization |

Green Chemistry and Sustainability Considerations in the Synthesis and Transformation of 1 Propanol, 2 Dibenzylamino 3 Phenyl

Atom Economy and E-Factor Analysis of Synthetic Routes

Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental Factor (E-Factor). researchgate.net Atom economy measures the efficiency of a reaction in converting reactant atoms to the desired product, while the E-Factor quantifies the amount of waste generated per unit of product. researchgate.net

Two published synthetic routes for (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol serve as a basis for this analysis. orgsyn.org

Route A: From S-Phenylalanine. This multi-step process involves the N,N-dibenzylation of S-phenylalanine using benzyl (B1604629) bromide, followed by the reduction of the intermediate ester with lithium aluminum hydride (LiAlH₄). orgsyn.org

Route B: From (S)-2-amino-3-phenylpropanol. This alternative synthesis avoids the use of LiAlH₄ and involves the direct N-benzylation of the commercially available amino alcohol using benzyl bromide in the presence of potassium carbonate. orgsyn.org

Atom Economy Calculation

Atom Economy is calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the key transformations in each route, the atom economy can be calculated as follows:

| Route | Reaction Step | Reactants | Desired Product | Atom Economy (%) |

| A | Reduction of Ester | Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate + LiAlH₄ | (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol | 71.1% |

| B | N-Benzylation | (S)-2-amino-3-phenyl-1-propanol + 2 Benzyl Bromide | (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol | 68.0% |

Note: The calculation for Route A's atom economy considers the reduction step where the main product is formed. The calculation for Route B considers the benzylation step. Auxiliary reagents like bases in Route B (K₂CO₃) are not included in this specific atom economy calculation but are accounted for in the E-Factor.

E-Factor Analysis

The E-Factor provides a more comprehensive measure of waste production, calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Waste includes everything not incorporated into the final product, such as solvents, reagents, and byproducts. Based on the experimental procedures described, a sample E-Factor can be estimated. orgsyn.org

| Parameter | Route A (from Ester) | Route B (from Amino Alcohol) |

| Inputs | ||

| Main Reactant | 10.9 g (Ester) | 3.78 g (Amino Alcohol) |

| Other Reagents | 1.13 g (LiAlH₄) | 6.91 g (K₂CO₃), 10.69 g (Benzyl Bromide) |

| Solvents | 70 mL Diethyl Ether | 50 mL 96% Ethanol (B145695), 10 mL Water |

| Workup/Purification | Water, Diethyl Ether, MgSO₄ | Water, Diethyl Ether, Saturated NaCl, MgSO₄ |

| Outputs | ||

| Product Yield | ~7.4 g (Assuming ~90% yield) | ~7.4 g (Assuming ~90% yield) |

| Estimated E-Factor | High | High |

This table provides a qualitative comparison. A precise E-Factor calculation would require exact masses for all solvents and workup materials used and recovered. However, both routes involve significant solvent use for the reaction, extraction, and purification, as well as inorganic salts and byproducts, leading to a high E-Factor characteristic of fine chemical manufacturing.

Solvent Selection and Alternative Reaction Media (e.g., Ionic Liquids, Supercritical Fluids)

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The conventional syntheses of 1-Propanol, 2-(dibenzylamino)-3-phenyl- utilize traditional organic solvents like diethyl ether, dichloromethane, ethanol, and hexane (B92381). orgsyn.org These solvents are often volatile, flammable, and can be toxic.

Greener alternatives aim to replace these conventional solvents.

Ionic Liquids (ILs) Ionic liquids are salts with melting points below 100 °C, often referred to as designer solvents due to their tunable properties. google.com They exhibit negligible vapor pressure, reducing air pollution and exposure risks. uniroma1.it Their application as reaction media can enhance reaction rates and selectivity. mdpi.com In some cases, ILs can also act as catalysts, and their immiscibility with certain organic solvents can simplify product separation and allow for the recycling of the IL. researchgate.netmdpi.com Solvent-free methods for synthesizing the ILs themselves further enhance their green credentials. google.comchalmers.se

Supercritical Fluids (SCFs) A supercritical fluid is a substance at a temperature and pressure above its critical point, where it has properties intermediate between a liquid and a gas. Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent because it is non-toxic, non-flammable, inexpensive, and readily available. mdpi.com After the reaction, CO₂ can be returned to its gaseous state by simple depressurization, allowing for easy product separation and solvent recycling. mdpi.com Hybrid systems combining scCO₂ and ionic liquids have also been shown to accelerate reactions significantly. rsc.org

| Feature | Conventional Solvents (e.g., Diethyl Ether, DCM) | Ionic Liquids (ILs) | Supercritical CO₂ (scCO₂) |

| Volatility | High | Negligible | High (easily removed) |

| Flammability | High | Generally Low | Non-flammable |

| Toxicity | Varies (often high) | Varies (can be an issue) | Low |

| Recyclability | Possible via distillation (energy-intensive) | High potential, often via extraction | High (via depressurization) |

| Reaction Conditions | Ambient to reflux temperature/pressure | Wide range, often mild | Requires high pressure |

While specific studies on the synthesis of 1-Propanol, 2-(dibenzylamino)-3-phenyl- in ILs or SCFs are not available, the reaction types involved (N-alkylation, reduction) are amenable to these alternative media, presenting a significant opportunity for green process development.

Catalyst Recycling and Reusability in Synthetic Protocols

A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can, in theory, be recycled and reused indefinitely. The reported syntheses for 1-Propanol, 2-(dibenzylamino)-3-phenyl- rely on stoichiometric reagents like lithium aluminum hydride and potassium carbonate, which generate significant waste. orgsyn.org

The development of catalytic routes, particularly those using heterogeneous catalysts, would be a major step toward sustainability. Heterogeneous catalysts exist in a different phase from the reactants, allowing for easy separation (e.g., by filtration) and reuse. nsf.gov

Recent advances in catalysis demonstrate high reusability across various reaction types:

Magnetic Nanocatalysts: These catalysts, often based on an iron oxide core, can be easily removed from the reaction mixture using an external magnet. nih.govnih.gov This simple separation method makes them highly effective and reusable for multiple cycles with minimal loss of activity. nih.gov

Immobilized Catalysts: Anchoring a homogeneous catalyst to a solid support (like silica) can create a heterogeneous system that combines the high activity of the former with the ease of separation of the latter. nsf.gov

Catalysis in Ionic Liquids: Some catalytic systems show excellent reusability when the catalyst is dissolved in an ionic liquid, which can be separated from the product phase and reused for subsequent runs. mdpi.com

The table below illustrates the potential for catalyst recycling from various studies, a concept that could be applied to new synthetic routes for the target compound.

| Catalyst System | Reaction Type | Number of Cycles | Final Yield/Activity | Reference |

| SiliaCat® Pd-DPP | Polymerization | 4 | 93% | nsf.gov |

| Fe₃O₄@...-Ni | Pyrazole Synthesis | 4 | Slight decrease in activity | nih.gov |

| [mPy]OTf/FeCl₃ | Triazole Synthesis | 8 | Almost quantitative yield | mdpi.com |

| Co@PNC-900 | α-Alkylation | 5 | Maintained high conversion | researchgate.net |

Developing catalytic methods for the N-alkylation and reduction steps in the synthesis of 1-Propanol, 2-(dibenzylamino)-3-phenyl- would significantly improve the process's sustainability by enabling catalyst recycling and reducing waste.

Environmental Fate and Transformation in Chemical Waste Streams

The environmental fate of a chemical describes its transport and transformation in the environment. Key factors include its water solubility, potential for bioaccumulation (often estimated by the octanol-water partition coefficient, log Kow), and biodegradability.

Structure: The molecule contains a polar alcohol group, a tertiary amine, and three nonpolar benzene (B151609) rings.

Bioaccumulation: The presence of three phenyl groups suggests the compound is lipophilic (fat-soluble). This indicates a low water solubility and a potential for bioaccumulation in organisms, where it could partition into fatty tissues. This is in contrast to simple, low molecular weight glycols which show low concern for bioaccumulation. researchgate.netnih.gov

Biodegradability: The multiple aromatic rings and the dibenzylamino group make the molecule structurally complex. Such compounds are often resistant to rapid biodegradation by common environmental microorganisms. They would likely be classified as inherently, but not readily, biodegradable at best.

Transformation in Waste Streams: In chemical waste streams, the compound may be subject to various treatments. In biological treatment plants, its degradation would likely be slow. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, could be effective in breaking down the aromatic rings and initiating degradation. Incineration would be an effective, albeit energy-intensive, method for complete destruction. The nitrogen atom in the amino group could potentially be converted to nitrogen oxides (NOx) during incineration, which may require further treatment of the off-gases.

A thorough environmental risk assessment would require experimental data on the compound's toxicity to aquatic and terrestrial organisms, as well as its actual persistence and degradation pathways in various environmental compartments.

Emerging Research Avenues and Future Directions for 1 Propanol, 2 Dibenzylamino 3 Phenyl Research

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. acs.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. researchgate.net For 1-Propanol, 2-(dibenzylamino)-3-phenyl-, ML algorithms could be employed to predict optimal reaction conditions, thereby minimizing experimental effort and resource expenditure. acs.org

By training models on extensive databases of related amino alcohol syntheses, it may become possible to predict the most effective catalysts, solvents, and temperature ranges for the formation of 1-Propanol, 2-(dibenzylamino)-3-phenyl- and its derivatives. acs.org Furthermore, AI could be instrumental in designing novel synthetic routes that are more efficient and sustainable than current methods. The predictive power of these technologies can also extend to the exploration of the compound's reactivity in various chemical transformations.

| Machine Learning Model | Predicted Parameter | Potential Impact on Synthesis |

| Neural Network | Optimal Catalyst | Identification of novel, more efficient catalysts for the synthesis of 1-Propanol, 2-(dibenzylamino)-3-phenyl-. |

| Random Forest | Reaction Yield | Maximization of product yield through precise control of reaction conditions. |

| Support Vector Machine | Solvent Effects | Selection of environmentally benign and effective solvent systems. |

Exploration of Novel Reactivity Modalities (e.g., Photoredox Catalysis, Electrochemistry)

Recent years have witnessed the emergence of novel reactivity modalities that offer milder and more selective ways to forge chemical bonds. Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has become a powerful tool in organic synthesis. sigmaaldrich.commdpi.com The application of photoredox catalysis to the synthesis and functionalization of 1-Propanol, 2-(dibenzylamino)-3-phenyl- could unlock new chemical space. For instance, light-mediated reactions could enable the selective formation of C-C or C-heteroatom bonds under gentle conditions. sigmaaldrich.com

Electrochemistry represents another promising frontier, offering a reagent-free method for driving oxidation and reduction reactions. researchgate.netgoogle.com The electrochemical synthesis of amino alcohols is an area of growing interest, and applying these techniques to 1-Propanol, 2-(dibenzylamino)-3-phenyl- could lead to more sustainable and scalable production methods. organic-chemistry.orgacs.org Both photoredox catalysis and electrochemistry provide unique opportunities to explore the reactivity of this compound in ways that are not accessible through traditional thermal methods.

| Reactivity Modality | Potential Application to 1-Propanol, 2-(dibenzylamino)-3-phenyl- | Anticipated Advantages |

| Photoredox Catalysis | C-H functionalization of the phenyl rings. | High selectivity and mild reaction conditions. |

| Electrochemistry | Synthesis from nitro-alcohol precursors. google.com | Avoidance of stoichiometric oxidants or reductants. |

| Dual Catalysis (e.g., Ni/Photoredox) | Cross-coupling reactions to introduce new functional groups. nih.gov | Access to novel derivatives with unique properties. |

High-Throughput Screening for Non-Biological Applications

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large libraries of compounds for a specific property or activity. nih.govnih.gov While often associated with drug discovery, HTS can also be effectively applied to the search for new catalysts and materials. acs.org For 1-Propanol, 2-(dibenzylamino)-3-phenyl- and its analogues, HTS could be employed to screen for catalytic activity in a wide range of chemical transformations.

For example, libraries of related amino alcohols could be rapidly assessed for their ability to catalyze asymmetric reactions, a key area in modern synthetic chemistry. The data generated from such screens can provide valuable structure-activity relationships, guiding the design of more effective catalysts. nih.gov The application of HTS to non-biological applications of 1-Propanol, 2-(dibenzylamino)-3-phenyl- has the potential to uncover new and unexpected uses for this versatile molecule.

| Screening Technique | Target Application | Key Performance Indicator |

| Fluorescence-Based Assays nih.gov | Asymmetric Catalysis | Enantiomeric Excess |

| Infrared Thermography mpg.de | Catalytic Reaction Rate | Heat Evolution |

| Mass Spectrometry | Selectivity in Complex Mixtures | Product Distribution |

Development of Advanced in situ Spectroscopic Characterization Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Advanced in situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into the formation and transformation of reaction intermediates. nih.govresearchgate.net The application of these techniques to the synthesis of 1-Propanol, 2-(dibenzylamino)-3-phenyl- could elucidate the key steps in its formation.

Techniques such as in situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can provide detailed information about the species present in a reaction mixture at any given time. This data can be used to identify transient intermediates, determine reaction kinetics, and ultimately, to optimize reaction conditions for improved efficiency and selectivity. The development and application of these advanced characterization methods will be instrumental in advancing our understanding of the chemistry of 1-Propanol, 2-(dibenzylamino)-3-phenyl-.

| In situ Technique | Information Gained | Impact on Understanding |

| In situ IR Spectroscopy | Identification of functional group transformations. | Elucidation of reaction pathways and kinetics. |

| In situ NMR Spectroscopy | Structural characterization of intermediates. | Detailed mechanistic insights. |

| In situ Raman Spectroscopy | Monitoring of catalyst and substrate interactions. | Understanding of the role of the catalyst in the reaction. |

Q & A

What are the common synthetic routes for 1-Propanol, 2-(dibenzylamino)-3-phenyl-?

Basic Research Question

The synthesis typically involves multi-step reactions starting from amino acid precursors. A validated method includes:

Benzylation : React (S)-2-aminoalkanoic acid with excess benzyl halide in the presence of a base (e.g., NaOH) to form a tribenzyl intermediate.

Hydrolysis : Treat the intermediate with a base to yield (S)-2-(dibenzylamino)alkanoic acid.

Amide Formation : Use coupling reagents (e.g., 1-ethyl-3-(3′-dimethylaminopropyl)-carbodiimide) with N,O-dimethylhydroxylamine to generate an intermediate amide.

Reduction : Reduce the amide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to produce the final alcohol .

Key Considerations : Optimize reaction time, temperature, and stoichiometry to improve yield (>70%) and enantiomeric purity.

How is the stereochemical configuration of 1-Propanol, 2-(dibenzylamino)-3-phenyl- confirmed?

Advanced Research Question

Stereochemical analysis employs:

- Chiral HPLC : To separate enantiomers and determine enantiomeric excess (ee).

- NMR Spectroscopy : Key signals (e.g., δ 3.75 ppm for NCH2Ph and δ 9.75 ppm for aldehyde protons in intermediates) confirm spatial arrangement .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives.

What functional group transformations are feasible for this compound?

Basic Research Question

The amino and hydroxyl groups enable reactions such as:

- Oxidation : Convert the alcohol to a ketone using KMnO4 or CrO3 under acidic conditions .

- Reduction : Transform the amino group to a secondary amine via LiAlH4 or NaBH4 .

- Substitution : React with acyl chlorides to form esters or amides .

Methodological Tip : Monitor reaction progress via TLC or LC-MS to avoid over-oxidation.

How can researchers optimize enantioselective synthesis of this compound?

Advanced Research Question

Strategies include:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps.

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures .

- Continuous Flow Reactors : Enhance stereochemical control by maintaining precise temperature and mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.